2-[(4-Aminocyclohexyl)oxy]benzonitrile
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Overview
Description
2-[(4-Aminocyclohexyl)oxy]benzonitrile is a chemical compound with the molecular formula C13H16N2O. It is known for its versatile applications in various fields, including medicinal chemistry, material science, and catalysis . This compound is often used as a reference standard in scientific research and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile typically involves the reaction of 4-aminocyclohexanol with 2-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)oxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(4-Aminocyclohexyl)oxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-[(4-Aminocyclohexyl)oxy]benzonitrile can be compared with other similar compounds, such as:
- 2-[(4-Aminocyclohexyl)oxy]benzamide
- 2-[(4-Aminocyclohexyl)oxy]benzoic acid
- 2-[(4-Aminocyclohexyl)oxy]benzyl alcohol
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)oxybenzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-4,11-12H,5-8,15H2 |
InChI Key |
LTEMWCFRFHNACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
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